molecular formula C15H23N3O3 B7580498 Tert-butyl 6-(morpholinomethyl)pyridin-2-ylcarbamate

Tert-butyl 6-(morpholinomethyl)pyridin-2-ylcarbamate

Cat. No. B7580498
M. Wt: 293.36 g/mol
InChI Key: IQZIUFPWZRAOEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09216173B2

Procedure details

To a solution of {6-[(tert-butoxycarbonyl)amino]pyridin-2-yl}methyl methanesulfonate (160 mg, 0.52 mmol) in acetonitrile (2.5 mL) was added morpholine (90 mg, 1.0 mmol) and potassium carbonate (214 mg, 1.55 mmol) at room temperature. After 16 hours, the reaction mixture was quenched with aqueous saturated sodium bicarbonate, partially concentrated under reduced pressure, and diluted with ethyl acetate. The organic layer was separated, dried over magnesium sulfate, filtered, and concentrated under reduced pressure to afford tert-butyl [6-(morpholin-4-ylmethyl)pyridin-2-yl]carbamate that was used without further purification. MS ESI calc'd for C15H24N3O3 [M+H]+ 294. found 294.
Name
{6-[(tert-butoxycarbonyl)amino]pyridin-2-yl}methyl methanesulfonate
Quantity
160 mg
Type
reactant
Reaction Step One
Quantity
90 mg
Type
reactant
Reaction Step One
Quantity
214 mg
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
CS(O[CH2:6][C:7]1[CH:12]=[CH:11][CH:10]=[C:9]([NH:13][C:14]([O:16][C:17]([CH3:20])([CH3:19])[CH3:18])=[O:15])[N:8]=1)(=O)=O.[NH:21]1[CH2:26][CH2:25][O:24][CH2:23][CH2:22]1.C(=O)([O-])[O-].[K+].[K+]>C(#N)C>[N:21]1([CH2:6][C:7]2[N:8]=[C:9]([NH:13][C:14](=[O:15])[O:16][C:17]([CH3:20])([CH3:19])[CH3:18])[CH:10]=[CH:11][CH:12]=2)[CH2:26][CH2:25][O:24][CH2:23][CH2:22]1 |f:2.3.4|

Inputs

Step One
Name
{6-[(tert-butoxycarbonyl)amino]pyridin-2-yl}methyl methanesulfonate
Quantity
160 mg
Type
reactant
Smiles
CS(=O)(=O)OCC1=NC(=CC=C1)NC(=O)OC(C)(C)C
Name
Quantity
90 mg
Type
reactant
Smiles
N1CCOCC1
Name
Quantity
214 mg
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
2.5 mL
Type
solvent
Smiles
C(C)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction mixture was quenched with aqueous saturated sodium bicarbonate
CONCENTRATION
Type
CONCENTRATION
Details
partially concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
diluted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
N1(CCOCC1)CC1=CC=CC(=N1)NC(OC(C)(C)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.